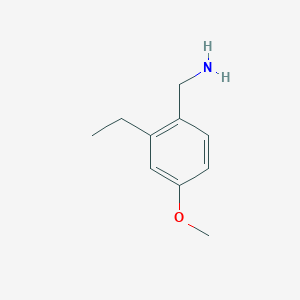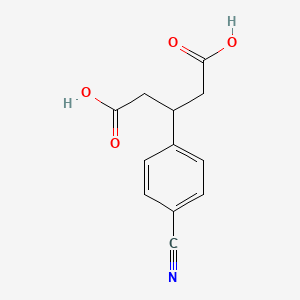![molecular formula C15H21ClN4O3 B13574025 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is a chemical compound used in scientific research. It offers versatility in various applications due to its unique properties, making it a valuable tool for studying biological processes, drug development, and more .
Preparation Methods
The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-(5-chloropyrazine-2-carbonyl)piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study biological processes and interactions at the molecular level.
Medicine: It plays a role in drug development and testing, helping researchers understand the effects of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
- tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
These compounds share similar structures but differ in their specific functional groups and properties. The unique properties of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate make it particularly valuable for certain applications .
Properties
Molecular Formula |
C15H21ClN4O3 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-5-4-6-20(9-10)13(21)11-7-18-12(16)8-17-11/h7-8,10H,4-6,9H2,1-3H3,(H,19,22) |
InChI Key |
ZPJHMSPQJKBWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


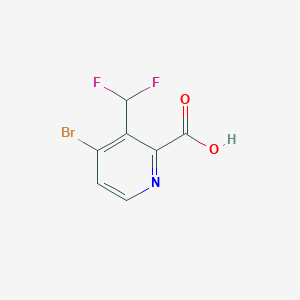

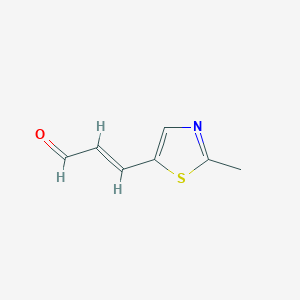
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
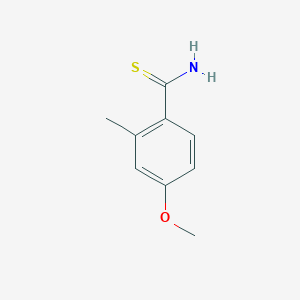


![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
